N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound known for its potential applications across multiple scientific disciplines. With a complex structure that incorporates a pyridine ring and a thiadiazole moiety, this compound has unique properties that make it suitable for various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common method starts with the formation of the 4-methoxy-6-methyl-2-oxopyridine intermediate, which is then coupled with an appropriate ethylating agent. The final step involves the formation of the thiadiazole ring under specific conditions, often requiring catalysts such as sulfuric acid or phosphoric acid and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow techniques to optimize reaction conditions and improve overall efficiency. Using automated systems allows for precise control over temperature, pressure, and reaction time, reducing the occurrence of unwanted by-products and increasing the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which can alter its biological activity.
Reduction: Reductive reactions may involve the thiadiazole ring, leading to ring-opening or modification.
Substitution: Various functional groups can be introduced to the pyridine or thiadiazole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions usually require specific conditions such as inert atmospheres, controlled temperatures, and solvents like dichloromethane or ethanol.
Major Products
The major products from these reactions vary but often include substituted pyridines, modified thiadiazoles, and their respective sulfoxide and sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a precursor in the synthesis of more complex molecules
Biology
In biological studies, this compound exhibits promising activity as an enzyme inhibitor. Its ability to interact with specific molecular targets makes it a candidate for further research in the development of pharmaceuticals.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating diseases related to oxidative stress and inflammation.
Industry
Industrially, this compound is utilized in the production of advanced materials. Its reactivity and stability under various conditions make it suitable for use in manufacturing polymers and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity, block receptor sites, or alter signal transduction pathways, ultimately leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally similar to N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide include:
N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
What sets this compound apart is its specific functional groups and the unique reactivity they confer. The methoxy group on the pyridine ring enhances its ability to participate in substitution reactions, while the thiadiazole ring provides additional sites for chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8-6-10(20-3)7-11(18)17(8)5-4-14-13(19)12-9(2)15-16-21-12/h6-7H,4-5H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGBYZLOQARTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=NS2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.